Bromo-PEG5-phosphonic acid

Overview

Description

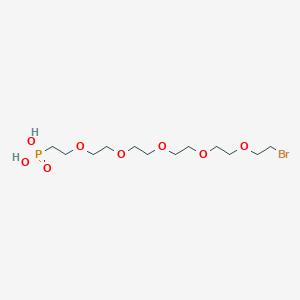

Bromo-PEG5-phosphonic acid is a compound with the molecular formula C12H26BrO8P . It is also known by other names such as (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid . The InChI is 1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) . The Canonical SMILES is C(COCCOCCP(=O)(O)O)OCCOCCOCCBr .Physical And Chemical Properties Analysis

The molecular weight of this compound is 409.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 17 . The exact mass and monoisotopic mass is 408.05487 g/mol . The topological polar surface area is 104 Ų . The heavy atom count is 22 .Scientific Research Applications

Fluorinated Poly(Aryl Ether) and Its Phosphonated Derivative

- A fluorinated poly(aryl ether) with a bromophenyl pendant group has been synthesized, leading to the development of a phosphonic acid derivative. This material exhibits excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. It shows potential as a polymeric electrolyte membrane for fuel cell applications (Liu et al., 2006).

Applications of Phosphonic Acids

- Phosphonic acids are used in diverse fields such as drug design, supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. Their structural similarity to phosphate moieties contributes to their wide-ranging applications (Sevrain et al., 2017).

Conjugation Strategies in Nanoparticle Synthesis

- Phosphonic acid-terminated poly(ethylene glycol) (PEG) has been used in the synthesis of water-dispersible, multifunctional upconverting luminescent nanohybrids. This demonstrates the role of phosphonic acids in nanoparticle functionalization (Kurowska et al., 2022).

Coating Platform for Metal Oxide Nanoparticles

- Phosphonic acid groups, often incorporated in PEG-based copolymers, have been used as a coating material for metal oxide nanoparticles. This provides colloidal stability and potential applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).

Improvement of ω-Bromoalkylphosphonates Synthesis

- ω-Bromoalkylphosphonates, important in pharmacology and metal-oxide functionalization, have seen improved synthesis processes. This has implications for the tailored functionalization of complex organic molecules and biomedical applications (Forchetta et al., 2021).

Iron Oxide Nanoparticles for MRI

- Phosphonic acid PEG copolymers have been used to coat iron oxide nanoparticles, significantly improving their stability and pharmacokinetics for MRI applications (Ramniceanu et al., 2016).

Preparation of Phosphonate-terminated Poly(ethylene glycol)

- Phosphonate-terminated PEG has been synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. This demonstrates the versatility of phosphonate groups in polymer chemistry (Turrin et al., 2012).

Surface and Interface Control with Phosphonic Acids

- Phosphonic acids are increasingly utilized in controlling surface and interface properties in hybrid materials, electronic devices, and nanomaterial synthesis. They offer a combination of coordination chemistry and surface modification capabilities (Guerrero et al., 2013).

Enhanced Colloidal Stability and Drug Delivery

- Phosphonic acid-terminated PEG coatings on nanoparticles have been shown to enhance colloidal stability and resist protein adsorption, which is beneficial for drug delivery applications (Cao et al., 2018).

Mechanism of Action

Target of Action

Bromo-PEG5-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as this linker, connecting the two ligands. Once the PROTAC is formed, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of this compound is the selective degradation of target proteins. By serving as a linker in PROTACs, it allows for the specific targeting of proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific target protein being degraded.

Action Environment

The action of this compound is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.

Future Directions

Biochemical Analysis

Biochemical Properties

Bromo-PEG5-phosphonic acid plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form PROTAC molecules. The nature of these interactions is largely dependent on the specific target protein and E3 ubiquitin ligase used in the PROTAC design .

Cellular Effects

The effects of this compound on cells are primarily through its role in the formation of PROTACs. These molecules can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in PROTACs. These molecules work by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the ubiquitin-proteasome system through its role in PROTACs . It interacts with enzymes involved in protein ubiquitination and degradation.

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUTFVREYVRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCP(=O)(O)O)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)